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Compound of Interest

Compound Name: 4-tert-Butyl-2,6-dimethylphenol

Cat. No.: B188804

Structural Elucidation of 4-tert-Butyl-2,6-
dimethylphenol: A Spectroscopic Comparison

In the realm of chemical analysis and drug development, the unambiguous confirmation of a
molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic
techniques for the structural confirmation of 4-tert-Butyl-2,6-dimethylphenol, a sterically
hindered phenol with applications as an antioxidant and a building block in organic synthesis.
For a comprehensive evaluation, its spectroscopic data is compared against two well-known
antioxidant alternatives: Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butylphenol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 4-tert-Butyl-2,6-
dimethylphenol and its alternatives.

Table 1: Infrared (IR) Spectroscopy Data
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C=C Stretch
O-H Stretch C-H Stretch . C-O Stretch
Compound (aromatic)
(cm™) (sp?) (cm™) (cm™)
(cm™)
4-tert-Butyl-2,6-
_ ~3630 (sharp) 2960-2870 ~1600, ~1480 ~1230
dimethylphenol
Butylated
Hydroxytoluene ~3624 (sharp)[1] 2953-2911[1] ~1431[1] ~1148[1]
(BHT)
2,6-di-tert-
~3640 (sharp) 2960-2870 ~1600, ~1485 ~1235
butylphenol

Table 2: 1H NMR Spectroscopy Data (Solvent: CDCIs)

Compound

6 (ppm), Multiplicity, Integration,
Assignment

4-tert-Butyl-2,6-dimethylphenol

6.95 (s, 2H, Ar-H), 4.85 (s, 1H, -OH), 2.25 (s,
6H, Ar-CHs), 1.28 (s, 9H, -C(CH3)3)

Butylated Hydroxytoluene (BHT)

6.97 (s, 2H, Ar-H)[2], 4.99 (s, 1H, -OH)[2], 2.27
(s, 3H, Ar-CH3)[2], 1.43 (s, 18H, -C(CH3)3)[2]

2,6-di-tert-butylphenol

7.08 (t, J=7.7 Hz, 1H, p-Ar-H), 6.85 (d, J=7.7
Hz, 2H, m-Ar-H), 5.10 (s, 1H, -OH), 1.45 (s,
18H, -C(CHs3)3)

Table 3: 13C NMR Spectroscopy Data (Solvent: CDCls)
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Compound 0 (ppm), Assignment

151.0 (C-OH), 143.0 (Ar-C-t-Bu), 135.5 (Ar-C-
4-tert-Butyl-2,6-dimethylphenol CHs), 125.0 (Ar-CH), 34.0 (Ar-C(CHs)3), 31.5 (-
C(CHs)3), 21.0 (Ar-CHs)

151.5 (C-OH)[3], 135.8 (Ar-C-t-Bu)[3], 125.5 (Ar-
Butylated Hydroxytoluene (BHT) CH)[3], 34.1 (Ar-C(CHs)3), 30.4 (-C(CHs)3), 21.2
(Ar-CHs)[3]

152.5 (C-OH), 135.8 (Ar-C-t-Bu), 122.5 (p-Ar-
2,6-di-tert-butylphenol CH), 121.0 (m-Ar-CH), 34.4 (Ar-C(CHs)3), 30.3
(-C(CHs3)3)

Table 4: Mass Spectrometry (Electron lonization) Data

Key Fragment lons (m/z)
Compound Molecular lon (M*) (m/z) .
and Assignments

] 191 ([M-CHs]*), 149 ([M-
4-tert-Butyl-2,6-dimethylphenol 206

CaHo]*)
Butylated Hydroxytoluene
220[4] 205 ([M-CHs]*)[4], 177, 57
(BHT)
2,6-di-tert-butylphenol 206[5] 191 ([M-CHs]*)[5], 149, 57

Experimental Workflow for Structural Confirmation

The structural confirmation of an organic compound like 4-tert-Butyl-2,6-dimethylphenol is a
systematic process. The general workflow involves a combination of spectroscopic techniques
to piece together the molecular structure.
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Data Interpretation & Structural Confirmation
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Caption: Workflow for structural confirmation using spectroscopic techniques.

Experimental Protocols
1. Infrared (IR) Spectroscopy
o Objective: To identify the functional groups present in the molecule.

e Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

e Sample Preparation: A small amount of the solid sample (1-2 mg) is mixed with dry
potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. The mixture is
then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet containing the sample is then placed in the sample holder, and the IR
spectrum is recorded, typically in the range of 4000-400 cm™1,

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to specific functional groups.

. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (*H) and carbon (*3C)
atoms and their connectivity.

Instrumentation: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz).

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition:

o H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio.

o 13C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to
single lines for each unique carbon atom.

Data Analysis: The chemical shifts (8), integration (for *H NMR), and multiplicity (splitting
patterns) of the signals are analyzed to deduce the structure.

. Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the
fragmentation pattern for structural clues.

Instrumentation: Mass Spectrometer with an electron ionization (EI) source.

Sample Preparation: A small amount of the sample is introduced into the instrument, often
via a direct insertion probe or after separation by gas chromatography (GC-MS).
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» Data Acquisition: The sample is vaporized and then ionized by a beam of high-energy
electrons (typically 70 eV). The resulting ions are separated based on their mass-to-charge
ratio (m/z) and detected.

o Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M*), which
gives the molecular weight. The fragmentation pattern provides information about the
different structural units within the molecule. High-resolution mass spectrometry can be used
to determine the exact molecular formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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